5-Azido Uridine

Description

BenchChem offers high-quality 5-Azido Uridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Azido Uridine including the price, delivery time, and more detailed information at info@benchchem.com.

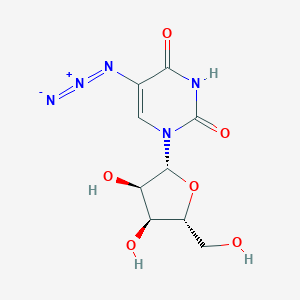

Structure

3D Structure

Properties

IUPAC Name |

5-azido-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O6/c10-13-12-3-1-14(9(19)11-7(3)18)8-6(17)5(16)4(2-15)20-8/h1,4-6,8,15-17H,2H2,(H,11,18,19)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPROYOABONMOS-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609998 | |

| Record name | 5-Azidouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355028-82-8 | |

| Record name | 5-Azidouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Azido Uridine: A Technical Guide to its Chemical Structure and Applications in RNA Research

This guide provides an in-depth exploration of 5-Azido Uridine (5-N₃-U), a pivotal molecule in contemporary biochemical and molecular biology research. We will delve into its core chemical structure, synthesis, and multifaceted applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development. This document is designed to be a comprehensive resource, blending fundamental chemical principles with practical, field-proven insights.

Fundamental Chemical Identity of 5-Azido Uridine

5-Azido Uridine is a chemically modified nucleoside, an analog of the natural ribonucleoside uridine. The key modification is the introduction of an azide group (-N₃) at the 5-position of the pyrimidine ring. This seemingly small alteration imparts unique chemical functionalities that are not present in its natural counterpart, making it an invaluable tool for bioorthogonal chemistry.

Chemical Structure and Identifiers

The foundational step in understanding any chemical entity is to define its structure and nomenclature.

-

IUPAC Name: 5-azido-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione[1]

-

Molecular Weight: 285.21 g/mol [1]

-

CAS Number: 1261272-24-5[3]

-

SMILES: C1=C(C(=O)NC(=O)N1[C@H]2CO)O)O)N=[N+]=[N-][1]

-

InChI Key: VOPROYOABONMOS-UAKXSSHOSA-N[1]

Figure 1: 2D Chemical Structure of 5-Azido Uridine. Source: PubChem[1]

Key Physicochemical Properties

A summary of the key physicochemical properties of 5-Azido Uridine is presented in the table below. These properties are crucial for understanding its behavior in experimental settings.

| Property | Value | Source |

| Molecular Weight | 285.21 g/mol | PubChem[1] |

| XLogP3 | -0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 8 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 134 Ų | PubChem[1] |

Synthesis of 5-Azido Uridine

The synthesis of 5-Azido Uridine is a critical aspect for its accessibility in research. While various synthetic routes have been explored for azido-modified nucleosides, a common approach for introducing the azide group at the 5-position of uridine involves the diazotization of 5-aminouridine. Another strategy involves the direct azidation of a suitably activated uridine precursor. For its application in RNA studies, 5-Azido Uridine is often converted to its triphosphate form, 5-Azido Uridine Triphosphate (5-N₃-UTP), which can be enzymatically incorporated into RNA.[4]

A generalized synthetic scheme for nucleoside modification is illustrated below. It is important to note that specific reaction conditions and protecting group strategies are crucial for achieving high yields and purity.

Caption: Generalized synthesis pathway for 5-Azido Uridine.

Applications in RNA Research: A Bioorthogonal Handle

The true power of 5-Azido Uridine lies in its azide moiety, which serves as a bioorthogonal chemical handle. This means it is chemically inert to the vast majority of functional groups found in biological systems, but can be specifically and efficiently reacted with a complementary bioorthogonal partner, typically an alkyne. This selective reactivity forms the basis of its widespread use in "click chemistry."

RNA Labeling via Click Chemistry

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for the covalent attachment of various reporter molecules to 5-Azido Uridine-labeled RNA.[5][6] This enables a wide range of applications, from imaging newly synthesized RNA to identifying RNA-binding proteins.

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to ligate an azide to a terminal alkyne. It is widely used for in vitro applications and in fixed cells.[7] However, the cytotoxicity of copper has limited its use in live-cell imaging.[8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide without the need for a catalyst.[5][6] This has made it the method of choice for live-cell RNA imaging.

Caption: Workflow for RNA labeling using 5-Azido Uridine and click chemistry.

Photo-Crosslinking for Studying RNA-Protein Interactions

The azide group in 5-Azido Uridine is also photoreactive.[9][10] Upon exposure to UV light, the azide is converted into a highly reactive nitrene intermediate, which can then form a covalent crosslink with nearby molecules, particularly proteins.[11] This property is exploited in photoaffinity labeling experiments to identify and map the binding sites of RNA-binding proteins. A related compound, 5-[(4-azidophenacyl)thio]uridine 5'-triphosphate, has also been developed for similar photo-cross-linking studies.[9][12]

Experimental Protocols and Considerations

The successful application of 5-Azido Uridine requires careful experimental design and execution. Below are generalized protocols for its use in RNA labeling.

Protocol for Metabolic Labeling of RNA with 5-Azido Uridine

This protocol describes the incorporation of 5-Azido Uridine into the RNA of cultured cells.

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

-

Preparation of 5-Azido Uridine: Prepare a stock solution of 5-Azido Uridine in a suitable solvent (e.g., DMSO or water).

-

Labeling: Add the 5-Azido Uridine stock solution to the cell culture medium to the desired final concentration (typically in the micromolar to low millimolar range). The optimal concentration and labeling time will vary depending on the cell type and experimental goals.

-

Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) to allow for the metabolic incorporation of the modified nucleoside into newly synthesized RNA.

-

Cell Lysis and RNA Isolation: After incubation, wash the cells with PBS and proceed with your standard protocol for cell lysis and total RNA isolation.

Causality behind Experimental Choices: The choice of labeling concentration and duration is a trade-off between achieving sufficient labeling for detection and minimizing potential cytotoxicity or off-target effects. It is crucial to perform dose-response and time-course experiments to optimize these parameters for your specific system.

Protocol for CuAAC-based Detection of Labeled RNA

This protocol is suitable for detecting 5-Azido Uridine-labeled RNA in fixed cells or in vitro.

-

Fixation and Permeabilization (for cells): Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.

-

Click Reaction Cocktail: Prepare a fresh click reaction cocktail containing:

-

An alkyne-conjugated reporter molecule (e.g., Alexa Fluor 488 alkyne).

-

Copper(II) sulfate (CuSO₄).

-

A reducing agent to generate Cu(I) in situ (e.g., sodium ascorbate).

-

A copper ligand to stabilize the Cu(I) and improve reaction efficiency (e.g., TBTA).

-

-

Labeling Reaction: Add the click reaction cocktail to the fixed and permeabilized cells or the isolated RNA and incubate in the dark at room temperature for 30-60 minutes.

-

Washing: Wash the cells or RNA extensively to remove unreacted reagents.

-

Analysis: Proceed with analysis, such as fluorescence microscopy for imaging or gel electrophoresis for in vitro samples.

Trustworthiness through Self-Validation: A critical control for this protocol is to perform the click reaction on cells that have not been treated with 5-Azido Uridine. This will reveal any background signal from non-specific binding of the alkyne probe or the click reagents.

Protocol for SPAAC-based Live-Cell Imaging of RNA

This protocol allows for the visualization of newly synthesized RNA in living cells.

-

Metabolic Labeling: Label cells with 5-Azido Uridine as described in Protocol 4.1.

-

Preparation of Cyclooctyne Probe: Prepare a stock solution of a cell-permeable cyclooctyne-conjugated fluorophore (e.g., DBCO-488).

-

Live-Cell Labeling: Add the cyclooctyne probe to the cell culture medium and incubate for a sufficient time to allow for the reaction to occur (typically 30-120 minutes).

-

Washing: Gently wash the cells with fresh medium to remove the excess probe.

-

Live-Cell Imaging: Image the cells using a fluorescence microscope equipped for live-cell imaging.

Expertise in Action: The choice of cyclooctyne probe is critical. Factors to consider include its reactivity, cell permeability, and the photophysical properties of the conjugated fluorophore. Some cyclooctynes exhibit faster kinetics than others, which can be advantageous for short labeling times.

Conclusion and Future Perspectives

5-Azido Uridine has established itself as a cornerstone of modern RNA research. Its bioorthogonal reactivity, enabled by the strategically placed azide group, provides a powerful and versatile tool for labeling, tracking, and manipulating RNA in a wide range of biological contexts. The continued development of new click chemistry reagents and imaging modalities will undoubtedly expand the applications of 5-Azido Uridine, enabling researchers to unravel the complex roles of RNA in health and disease with ever-increasing precision.

References

-

PubChem. (n.d.). 5-Azidouridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2015). A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-azido uridine triphosphate (N7). Retrieved from [Link]

-

Hanna, M. M., & Colvin, M. E. (1989). Synthesis and characterization of 5-[(4-Azidophenacyl)thio]uridine 5'-triphosphate, a cleavable photo-cross-linking nucleotide analogue. Biochemistry, 28(14), 5817-5824. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the uridine and 5‐fluorouridine 5′‐azido‐5′‐deoxy.... Retrieved from [Link]

-

Evans, R. K., Johnson, J. D., & Haley, B. E. (1986). Synthesis and biological properties of 5-azido-2'-deoxyuridine 5'-triphosphate, a photoactive nucleotide suitable for making light-sensitive DNA. Biochemistry, 25(22), 7058-7064. Retrieved from [Link]

-

Zayas, J., et al. (2016). Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging. Bioconjugate Chemistry, 27(6), 1545-1557. Retrieved from [Link]

-

FIU Digital Commons. (2016). Strain Promoted Click Chemistry of 8-Azidopurine and 5-Azidopyrimidine Nucleosides and Nucleotides with Cyclooctynes and Applications to Living Cell Imaging. Retrieved from [Link]

-

Evans, R. K., Johnson, J. D., & Haley, B. E. (1986). 5-Azido-2'-deoxyuridine 5'-triphosphate: a photoaffinity-labeling reagent and tool for the enzymatic synthesis of photoactive DNA. Proceedings of the National Academy of Sciences, 83(15), 5382-5386. Retrieved from [Link]

-

Spitale, R. C., et al. (2013). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. Accounts of chemical research, 46(11), 2486-2495. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Azidomethyl)uridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Jena Bioscience. (n.d.). 5-Azido-C3-UTP, CLICK-functionalized Nucleotides for RNA Labeling. Retrieved from [Link]

-

ResearchGate. (n.d.). Incorporation of azide-modified UTP analogs (4–6) into RNA ONs by in vitro.... Retrieved from [Link]

-

MDPI. (2017). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Retrieved from [Link]

-

Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784. Retrieved from [Link]

-

Hanna, M. M., & Colvin, M. E. (1989). Synthesis and characterization of 5-[(4-azidophenacyl)thio]uridine 5'-triphosphate, a cleavable photo-cross-linking nucleoti. Biochemistry, 28(14), 5817-5824. Retrieved from [Link]

-

Gramlich, P. M., et al. (2013). Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state. Chemical Society reviews, 42(15), 6293-6303. Retrieved from [Link]

-

PubChem. (n.d.). Uridine, 2'-azido-2'-deoxy-5-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2011). ChemInform Abstract: Click Chemistry Based Functionalizations of Nucleoside, Nucleotide and Nucleic Acids. Retrieved from [Link]

-

Jena Bioscience. (n.d.). 5-Azido-C3-UTP, Uridines. Retrieved from [Link]

-

Jena Bioscience. (2024). 5-Azido-C3-UTP. Retrieved from [Link]

-

Savant, S. S., et al. (2012). Synthesis and Enzymatic Incorporation of an Azide- Modified Uridine Triphosphate Analogue. Thesis. Retrieved from [Link]

-

ACS Publications. (1989). Synthesis and characterization of 5-[(4-azidophenacyl)thio]uridine 5'-triphosphate, a cleavable photo-cross-linking nucleotide analog. Retrieved from [Link]

-

Nainar, S., et al. (2016). Metabolic Incorporation of Azide Functionality into Cellular RNA. ACS chemical biology, 11(10), 2829-2836. Retrieved from [Link]

-

Nainar, S., et al. (2020). Cell- and polymerase-selective metabolic labeling of cellular RNA with 2'-azidocytidine. Nature Methods, 17(3), 297-304. Retrieved from [Link]

-

ProQuest. (2021). Development of Cell-Specific RNA Metabolic Labeling Applications in Cell and Animal Models. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Azidouridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Jena Bioscience. (n.d.). 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring. Retrieved from [Link]

-

bioRxiv. (2020). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. Retrieved from [Link]

-

Glen Research. (2019). Glen Report 31.12: 5-Bromo- and 5-Iodo-Pyrimidine Nucleosides; Efficient Oligo to Protein Photo-Cross-linkers (Part 1). Retrieved from [Link]

-

bioRxiv. (2021). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in the sea anemone Nematostella vectensis. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of uridine 1, 5-modified uridine derivatives (Xo5U,.... Retrieved from [Link]

Sources

- 1. 5-Azidouridine | C9H11N5O6 | CID 20832934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 5-Azido Uridine | 1261272-24-5 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of 5-[(4-Azidophenacyl)thio]uridine 5'-triphosphate, a cleavable photo-cross-linking nucleotide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 5-Azido-2'-deoxyuridine 5'-triphosphate: a photoaffinity-labeling reagent and tool for the enzymatic synthesis of photoactive DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

5-Azido Uridine: An In-Depth Technical Guide to Properties, Stability, and Applications in RNA Metabolic Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azido Uridine (5-AU) has emerged as a valuable chemical tool in the study of RNA biology. As a modified nucleoside, it is recognized by cellular machinery and incorporated into nascent RNA transcripts. The appended azide group serves as a bioorthogonal handle, allowing for the selective chemical modification of the labeled RNA through click chemistry. This enables a wide range of applications, from the visualization of RNA synthesis to the enrichment and identification of newly transcribed RNA molecules. This guide provides a comprehensive overview of the core properties of 5-Azido Uridine, its stability under various conditions, and detailed protocols for its application in metabolic labeling of RNA.

Physicochemical Properties of 5-Azido Uridine

Understanding the fundamental properties of 5-Azido Uridine is critical for its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N₅O₆ | |

| Molecular Weight | 285.21 g/mol | |

| Appearance | Colorless to slightly yellow solution in water | Jena Bioscience |

| Storage Temperature | -20°C | Jena Bioscience |

| Solubility | Soluble in DMSO and methanol (slightly) | ChemicalBook |

Stability Profile of 5-Azido Uridine

The stability of 5-Azido Uridine is a crucial consideration for its storage, handling, and use in experimental protocols. The azide functional group, while enabling bioorthogonal reactions, also introduces specific sensitivities.

Aqueous Stability: pH and Temperature

While comprehensive quantitative data on the stability of 5-Azido Uridine across a wide range of pH and temperatures is limited, some general principles can be inferred from related compounds. For instance, the hydrolytic degradation of the related compound 5-azacytidine is pH and temperature-dependent, exhibiting maximum stability at pH 6.5 in dilute phosphate buffer at 50°C[1]. It is advisable to store 5-Azido Uridine solutions at -20°C and to avoid repeated freeze-thaw cycles[2]. Short-term exposure to ambient temperature (up to one week cumulative) is generally considered acceptable[2]. For experimental use, it is recommended to prepare fresh solutions in a buffer system relevant to the application, typically around pH 7.5[2].

Photochemical Stability

A significant consideration for 5-Azido Uridine is its sensitivity to ultraviolet (UV) light. Studies on the related compound 5-azido-2'-deoxyuridine have shown that UV irradiation leads to the decomposition of the 5-azidouracil moiety[3]. This photodegradation proceeds through the formation of a highly reactive nitrene intermediate, which can then undergo various reactions, leading to a mixture of products[3]. Therefore, it is imperative to protect 5-Azido Uridine and any samples containing it from light, especially from UV sources, to prevent its degradation and the potential for non-specific cross-linking[4][5].

Chemical Compatibility: Reducing Agents

In many biological applications, reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to maintain a reducing environment and prevent the oxidation of proteins. However, these reagents are generally incompatible with the azide group of 5-Azido Uridine.

-

Dithiothreitol (DTT): DTT has been shown to efficiently reduce azides to their corresponding amines[6][7]. The reaction kinetics are dependent on the specific azide and the reaction conditions, but the reduction is generally quantitative[8][9].

-

Tris(2-carboxyethyl)phosphine (TCEP): TCEP is also a potent reducing agent for azides, converting them to amines via the Staudinger reaction[2][10]. The reaction rate is pH-dependent, with increased rates at higher pH[2].

The reduction of the azide group by DTT or TCEP will render the 5-Azido Uridine incapable of participating in click chemistry reactions. Therefore, it is crucial to avoid the use of these reducing agents in buffers and solutions that will come into contact with 5-Azido Uridine or 5-AU-labeled RNA prior to the click reaction.

Metabolic Labeling of RNA with 5-Azido Uridine

The primary application of 5-Azido Uridine is the metabolic labeling of nascent RNA in living cells. This process relies on the cellular uptake of 5-AU and its subsequent enzymatic conversion to 5-Azido Uridine triphosphate (5-AUTP), which is then incorporated into newly synthesized RNA by RNA polymerases.

Cellular Uptake and Phosphorylation

Uridine and its analogs are actively transported into mammalian cells[10]. Once inside the cell, 5-Azido Uridine must be phosphorylated to its triphosphate form to be utilized by RNA polymerases. This process is initiated by uridine-cytidine kinases[11]. The efficiency of phosphorylation can be a rate-limiting step for the incorporation of nucleoside analogs[12]. While some studies have reported a lack of incorporation for certain 5-azido-modified uridine analogs, suggesting potential issues with kinase recognition, other azido-nucleosides are readily incorporated[12]. The efficiency of 5-AU incorporation may vary depending on the cell type and its specific kinase activity.

Figure 2: General experimental workflow for metabolic RNA labeling with 5-Azido Uridine.

Bioorthogonal Chemistry of 5-Azido Uridine

The azide group on 5-AU allows for its detection and manipulation through highly specific and efficient bioorthogonal reactions, primarily copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and widely used click reaction that forms a stable triazole linkage between an azide and a terminal alkyne in the presence of a copper(I) catalyst.[4] This reaction is highly efficient and can be used to conjugate a variety of molecules, including biotin for affinity purification and fluorescent dyes for imaging, to the 5-AU-labeled RNA. However, a major drawback of CuAAC in the context of RNA research is the potential for copper-induced RNA degradation.[10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne to react with the azide.[4] The high ring strain of the cyclooctyne drives the reaction forward without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells.[12] The reaction of 5-azidouridine with cyclooctynes has been shown to be efficient, proceeding rapidly at ambient temperature.[4]

Figure 3: Bioorthogonal reactions of 5-Azido Uridine-labeled RNA.

Cytotoxicity and Biological Considerations

The introduction of a modified nucleoside into cellular processes raises concerns about potential cytotoxicity. While direct and extensive cytotoxicity data for 5-Azido Uridine is limited, studies on related compounds provide valuable insights.

-

5-Azacytidine: This related compound is a known chemotherapy agent that induces cytotoxicity and apoptosis in cancer cell lines, with IC₅₀ values in the micromolar range.[13][14]

-

Other Nucleoside Analogs: Other modified nucleosides, such as 5-ethynyluridine (5-EU) and 5-bromo-2'-deoxyuridine (BrdU), have also been shown to exhibit cytotoxic and genotoxic effects, particularly at higher concentrations and with longer incubation times.[15][16]

It is reasonable to assume that 5-Azido Uridine may also exhibit some level of cytotoxicity, especially at high concentrations or with prolonged exposure. Therefore, it is essential to perform dose-response and time-course experiments to determine the optimal, non-toxic labeling conditions for the specific cell line and experimental design. An MTT assay or similar cell viability assays are recommended to assess the cytotoxic effects of 5-AU.

Troubleshooting and Best Practices

-

Light Sensitivity: Always protect 5-Azido Uridine solutions and labeled samples from light to prevent photodegradation.

-

Incompatibility with Reducing Agents: Avoid using DTT, TCEP, or other reducing agents in buffers that will be in contact with 5-AU or 5-AU-labeled RNA before the click reaction.

-

Optimization of Labeling: The optimal concentration of 5-AU and the incubation time will vary between cell types. It is crucial to perform pilot experiments to determine the best conditions that provide sufficient labeling with minimal cytotoxicity.

-

Controls: Always include appropriate controls in your experiments, such as unlabeled cells and cells labeled with a known active analog like 5-ethynyluridine, to validate your results.

-

Click Reaction Efficiency: Ensure the freshness and quality of your click chemistry reagents. For CuAAC, the use of a copper-coordinating ligand can improve reaction efficiency and reduce RNA degradation.

Conclusion

5-Azido Uridine is a powerful tool for the metabolic labeling of nascent RNA, enabling a wide array of downstream applications for studying RNA dynamics. A thorough understanding of its properties, including its stability and chemical compatibilities, is essential for its successful implementation. By following the recommended protocols and best practices outlined in this guide, researchers can effectively harness the potential of 5-Azido Uridine to gain deeper insights into the complex world of RNA biology.

References

-

An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA. (2020). National Institutes of Health. [Link]

-

Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility. (2019). PubMed Central. [Link]

-

Unraveling the Photochemistry of the 5-azido-2'-deoxyuridine Photoaffinity Label. (2009). PubMed. [Link]

-

5-Azido-C3-UTP. Jena Bioscience. [Link]

-

Selective Cytotoxicity of 5-hydroxyuridine for Human Colon Adenocarcinoma Cells. (1985). PubMed. [Link]

-

5-Azacytidine Inhibits the Activation of Senescence Program and Promotes Cytotoxic Autophagy during Trdmt1-Mediated Oxidative Stress Response in Insulinoma β-TC-6 Cells. (2022). MDPI. [Link]

-

An optimized chemical-genetic method for cell-specific metabolic labeling of RNA. (2020). PubMed. [Link]

-

Uridine Uptake during the Cell and Its lntracellular Phosphorylation Cycle. (1974). The Journal of Cell Biology. [Link]

-

Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides. (2019). Springer Professional. [Link]

-

The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. (2021). bioRxiv. [Link]

-

Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides. (2019). Semantic Scholar. [Link]

-

Metabolic Incorporation of Azide Functionality into Cellular RNA. (2016). PubMed Central. [Link]

-

Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions. (1976). PubMed. [Link]

-

Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging. (2016). National Institutes of Health. [Link]

-

Chapter 5. (n.d.). Scholarly Publications Leiden University. [Link]

-

Development of Cell-Specific RNA Metabolic Labeling Applications in Cell and Animal Models. (2020). ProQuest. [Link]

-

Thiol Reduction of 3′-Azidothymidine to 3′-Aminothymidine: Kinetics and Biomedical Implications. (2014). ResearchGate. [Link]

-

Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. (2018). PubMed Central. [Link]

-

Development of an intravenous formulation for the unstable investigational cytotoxic nucleosides 5-azacytosine arabinoside (NSC 281272) and 5-azacytidine (NSC 102816). (1985). PubMed. [Link]

-

Dissolution of 5-azacytidine in aqueous solution of alcohols at various temperatures: Preferential solvation and thermodynamic analysis. (2022). ResearchGate. [Link]

-

Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (2018). PubMed Central. [Link]

-

Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase. (1986). PubMed. [Link]

-

THESIS DEVELOPMENT AND APPLICATION OF ELECTROCHEMICAL DITHIOTHREITOL (DTT) ASSAY FOR ANALYSIS OF PARTICULATE MATTER. (2017). Mountain Scholar. [Link]

-

tris(2-Carboxyethyl)phosphine (TCEP) for the Reduction of Sulfoxides, Sulfonylchlorides, N-Oxides, and Azides. (2007). ResearchGate. [Link]

-

5-Azido-2'-deoxyuridine 5'-triphosphate: a photoaffinity-labeling reagent and tool for the enzymatic synthesis of photoactive DNA. (1986). PubMed Central. [Link]

-

Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. (2020). MDPI. [Link]

-

5-ethynyluridine perturbs nuclear RNA metabolism to promote the nuclear accumulation of TDP-43 and other RNA binding proteins. (2022). bioRxiv. [Link]

-

5-Azidouridine. (n.d.). PubChem. [Link]

-

Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications. (1988). PubMed. [Link]

-

Kinetics of inhibition of aminoacylase activity by dithiothreitol or 2-mercaptoethanol. (1996). PubMed. [Link]

-

Radiosynthesis, in vitro cellular uptake and in vivo biodistribution of 3'-O-(3-benzenesulfonylfuroxan-4-yl)-5-[125I]iodo-2'-deoxyuridine, a nucleoside-based nitric oxide donor. (2007). PubMed. [Link]

-

5-Azido-C3-UTP, Uridines. (n.d.). Jena Bioscience. [Link]

-

Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under Ultraviolet Irradiation. (2022). PubMed Central. [Link]

-

Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases. (2022). ResearchGate. [Link]

-

Stability of 5-aminolevulinic acid in aqueous solution. (1995). PubMed. [Link]

-

Photocatalytic Degradation of Azithromycin by Nanostructured TiO 2 Film: Kinetics, Degradation Products, and Toxicity. (2019). MDPI. [Link]

-

pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products. (2018). PubMed. [Link]

-

Aqueous Stability of Astilbin: Effects of pH, Temperature, and Solvent. (2013). PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Effect of uridine on response of 5-azacytidine-resistant human leukemic cells to inhibitors of de novo pyrimidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Uridine Uptake during the Cell and Its lntracellular Phosphorylation Cycle | Semantic Scholar [semanticscholar.org]

- 11. carlroth.com [carlroth.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Stimulation of uridine uptake in 3T3 cells in associated with increased ATP affinity of uridine-phosphorylating system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Photodegradation of azithromycin in various aqueous systems under simulated and natural solar radiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

How is 5-Azido Uridine incorporated into nascent RNA?

An In-depth Technical Guide to the Incorporation and Application of 5-Azido Uridine for Nascent RNA Analysis

Abstract

The study of nascent RNA provides a dynamic snapshot of the cellular transcriptome, offering profound insights into gene regulation and cellular responses to stimuli. Traditional methods often measure steady-state RNA levels, masking the intricate kinetics of transcription. Metabolic labeling with nucleoside analogs, such as 5-Azido Uridine (5-AU), has emerged as a powerful technique to specifically tag and isolate newly synthesized RNA. This guide provides a comprehensive overview of the molecular mechanisms underpinning 5-AU incorporation, detailed experimental protocols for its application, and the downstream analytical techniques that leverage this powerful tool. We delve into the enzymatic processes, the principles of bioorthogonal chemistry used for detection, and the critical considerations for experimental design, ensuring researchers can confidently and accurately explore the world of nascent RNA.

Introduction: Capturing the Transcriptome in Motion

The transcriptome is not a static entity; it is a highly dynamic landscape of RNA molecules being actively transcribed, processed, and degraded. Understanding the rate of RNA synthesis, or the nascent transcriptome, is fundamental to deciphering the mechanisms of gene regulation in both normal physiological states and in disease. While techniques like nuclear run-on assays have provided foundational insights, they can be technically challenging and offer limited cell-type specificity in complex tissues.

The advent of bioorthogonal chemical reporters has revolutionized the study of nascent biomolecules. These reporters are chemical handles that are incorporated into macromolecules and can be specifically detected without perturbing the biological system. 5-Azido Uridine (5-AU) is a key player in this field, a uridine analog that contains a chemically inert azide group. When introduced to cells, it is readily utilized by the cellular machinery, acting as a surrogate for natural uridine and becoming integrated into newly transcribed RNA. The azide group then serves as a handle for "click chemistry," a highly specific and efficient ligation reaction, enabling the visualization and isolation of nascent RNA with unparalleled precision.

The Molecular Journey of 5-Azido Uridine: From Medium to mRNA

The successful incorporation of 5-AU into nascent RNA is a multi-step process that hijacks the cell's natural nucleotide salvage pathway. Understanding this journey is critical for designing effective labeling experiments.

Cellular Uptake and Phosphorylation

Like its natural counterpart, 5-AU is transported into the cell via nucleoside transporters. Once inside the cytoplasm, it is recognized by cellular kinases and undergoes sequential phosphorylation to become 5-azido uridine triphosphate (5-AUTP). This three-step phosphorylation is a critical activation process, converting the nucleoside into the high-energy triphosphate form that is the required substrate for RNA polymerases.

Incorporation into Nascent RNA by RNA Polymerases

The key event in this technique is the recognition and incorporation of 5-AUTP by RNA polymerases during transcription. All major eukaryotic RNA polymerases (Pol I, Pol II, and Pol III) can utilize 5-AUTP as a substrate, incorporating it into the elongating RNA chain in place of uridine triphosphate (UTP). The fidelity of this process is high because the azide group at the C5 position of the pyrimidine ring is small and does not significantly distort the molecule's overall structure, allowing it to fit within the active site of the polymerase. This broad utility allows for the labeling of all classes of newly transcribed RNA, including ribosomal RNA (rRNA), messenger RNA (mRNA), and transfer RNA (tRNA).

Figure 1. Mechanism of 5-Azido Uridine incorporation into nascent RNA.

Experimental Design and Protocols

A successful 5-AU labeling experiment hinges on careful planning and execution. The following sections provide a detailed guide to the experimental workflow, from initial cell labeling to the final bioorthogonal detection step.

Part A: Metabolic Labeling of Nascent RNA

The goal of this stage is to introduce 5-AU to the cells and allow it to be incorporated into newly transcribed RNA. The optimal conditions, particularly the concentration of 5-AU and the labeling duration, are critical variables that must be empirically determined for each cell type and experimental goal.

Key Considerations:

-

5-AU Concentration: The concentration of 5-AU must be sufficient to achieve robust labeling but low enough to avoid cytotoxicity. High concentrations can perturb normal cellular processes and lead to cell death. A typical starting point for mammalian cell lines is between 100 µM and 1 mM. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.

-

Labeling Duration: The labeling time determines the "age" of the RNA population being analyzed.

-

Short pulses (5-30 minutes): Ideal for studying immediate transcriptional responses to a stimulus.

-

Longer incubations (1-24 hours): Suitable for analyzing RNA stability, processing, or achieving a higher labeling density for enrichment applications.

-

-

Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or confluent cells will have altered transcription rates, leading to inconsistent results.

Detailed Protocol: 5-AU Labeling in Adherent Mammalian Cells

-

Cell Plating: Plate cells on an appropriate culture vessel (e.g., multi-well plates for microscopy, larger flasks for RNA isolation) to reach 70-80% confluency on the day of the experiment.

-

Prepare 5-AU Stock: Prepare a sterile, concentrated stock solution of 5-AU (e.g., 100 mM in DMSO or PBS). Store at -20°C.

-

Labeling: a. Warm the complete cell culture medium to 37°C. b. Dilute the 5-AU stock solution directly into the pre-warmed medium to the desired final concentration (e.g., 200 µM). c. Aspirate the old medium from the cells and gently add the 5-AU-containing medium. d. Incubate the cells for the desired labeling period (e.g., 2 hours) at 37°C in a CO₂ incubator.

-

Cell Lysis or Fixation: After the labeling period, proceed immediately to the next step, which will depend on the downstream application:

-

For RNA Isolation: Wash the cells once with ice-cold PBS, then lyse the cells directly in the plate using a suitable lysis buffer (e.g., TRIzol or a buffer from an RNA purification kit).

-

For Microscopy: Wash the cells twice with warm PBS, then fix the cells (e.g., with 4% paraformaldehyde in PBS for 15 minutes at room temperature).

-

Establishing a Self-Validating System: Essential Controls

To ensure the specificity and reliability of the labeling, the following controls are mandatory:

-

Negative Control: A parallel culture of cells that is not treated with 5-AU but is otherwise processed identically. This control is crucial for assessing background signal in both microscopy and enrichment experiments.

-

Transcription Inhibition Control: Pre-treat cells with a general transcription inhibitor, such as Actinomycin D, for 30-60 minutes before adding the 5-AU-containing medium. A significant reduction in signal in this sample confirms that 5-AU incorporation is dependent on active transcription.

Part B: Bioorthogonal Ligation via Click Chemistry

Once 5-AU is incorporated into the RNA, the azide group can be detected by ligating it to a molecule containing a terminal alkyne. The most common reaction used for this purpose is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Figure 2. Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Causality Behind Reagent Choices:

-

Copper(II) Sulfate (CuSO₄): This is the source of the copper catalyst. It is stable and soluble but must be reduced to the active Cu(I) state.

-

Sodium Ascorbate: A mild reducing agent that converts Cu(II) to the catalytically active Cu(I) in situ. A fresh solution should always be used, as it is prone to oxidation.

-

TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): This is a crucial ligand that stabilizes the Cu(I) oxidation state.[1][2] This stabilization accelerates the reaction and, importantly, protects the RNA from degradation, which can be caused by reactive oxygen species generated by copper ions.[3][4]

Detailed Protocol: CuAAC for Fluorescence Microscopy

This protocol is for labeling nascent RNA in fixed, adherent cells.

-

Permeabilization: After fixing the cells (Protocol 3.1, step 4), wash them three times with PBS. Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Wash: Wash the cells three times with PBS.

-

Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. For a 1 ml final volume, add the components in the following order:

-

PBS: 885 µl

-

Alkyne-Fluorophore (e.g., 10 mM stock in DMSO): 5 µl (Final: 50 µM)

-

CuSO₄ (e.g., 100 mM stock in H₂O): 10 µl (Final: 1 mM)

-

TBTA (e.g., 50 mM stock in DMSO): 10 µl (Final: 0.5 mM)

-

Sodium Ascorbate (e.g., 500 mM stock in H₂O, freshly prepared): 100 µl (Final: 50 mM)

-

Note: Vortex the CuSO₄ and TBTA together before adding the Sodium Ascorbate to pre-form the complex.

-

-

Click Reaction: Aspirate the PBS from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

-

Wash: Wash the cells three times with PBS containing 0.05% Tween-20.

-

Counterstaining (Optional): Stain the nuclei with a DNA dye like DAPI.

-

Imaging: Mount the coverslips and image using a fluorescence microscope with the appropriate filter sets.

Downstream Applications and Data Presentation

The ability to specifically tag nascent RNA opens the door to a wide array of applications, allowing researchers to visualize, isolate, and quantify newly synthesized transcripts.

Visualization of Nascent RNA

Fluorescence microscopy, as described in the protocol above, provides stunning spatial information about transcriptional activity.

-

Global Transcription: Imaging reveals the overall transcriptional activity within a cell, often concentrated in the nucleus and specifically in the nucleolus, the site of rRNA synthesis.

-

Subcellular Localization: It allows for the tracking of newly synthesized RNA as it is exported from the nucleus to the cytoplasm.

-

Cell-Specific Transcription: In mixed cell populations or tissues, it can be combined with immunofluorescence to identify transcriptional changes in specific cell types.

Enrichment of Nascent RNA for Sequencing

By using an alkyne-biotin probe in the click reaction, 5-AU-labeled RNA can be specifically captured on streptavidin-coated magnetic beads. This enrichment allows for the isolation of the nascent transcriptome, which can then be analyzed by next-generation sequencing (Nascent-Seq or AU-Seq). This provides a powerful, unbiased view of the genes being actively transcribed at a specific point in time.

Figure 3. General experimental workflow for 5-AU-based nascent RNA analysis.

Quantitative Data Summary

The parameters for 5-AU labeling must be optimized for each cell type. The following table provides starting concentrations and observed effects for common cell lines, synthesized from various experimental reports.

| Cell Line | 5-AU Concentration (µM) | Labeling Time (hr) | Downstream Application | Notes / Observations |

| HeLa | 100 - 500 | 1 - 4 | Microscopy, Sequencing | Robust labeling with minimal toxicity below 500 µM. |

| HEK293 | 200 - 1000 | 0.5 - 2 | Microscopy, Flow Cytometry | Higher concentrations can be tolerated for short pulse experiments. |

| Primary Neurons | 50 - 200 | 4 - 24 | Microscopy | Neurons are more sensitive; lower concentrations and longer times are often required. |

| A549 | 250 | 2 | Sequencing | Effective for nascent transcript enrichment. |

Table 1. Example Labeling Conditions for Various Cell Lines.

Conclusion

The 5-Azido Uridine metabolic labeling technique represents a cornerstone of modern transcriptomics. Its strength lies in the elegant simplicity of its core mechanism: the hijacking of the universal nucleotide salvage pathway to introduce a bioorthogonal handle into nascent RNA. This guide has detailed the molecular journey of 5-AU from the culture medium into the RNA backbone, provided robust, principle-driven protocols for its use, and highlighted its versatile downstream applications. By coupling this chemical biology tool with advanced microscopy and sequencing, researchers are empowered to measure the dynamics of transcription with unprecedented temporal and spatial resolution, providing a clearer window into the ever-changing landscape of the cell.

References

Please note that due to the dynamic nature of the web, some links may become inactive over time. The information provided was accurate at the time of generation.

- Pang, L. et al. (2022). In situ identification of cellular drug targets in mammalian tissue. Cell, 185, 1793. [Link not available]

-

Jena Bioscience. (n.d.). CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based). Retrieved from [Link]

-

Jena Bioscience. (n.d.). RNA synthesis monitoring. Retrieved from [Link]

-

Gramlich, M. et al. (2013). Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis. Journal of Visualized Experiments, (78), e50527. [Link]

-

Hong, V. et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Bioconjugate Chemistry, 21(10), 1912–1916. [Link]

-

Presolski, S. I. et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In Methods in Cell Biology (Vol. 103, pp. 29–53). Elsevier. [Link]

-

Manetto, A. et al. (2008). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report, 22.12. [Link]

Sources

An In-depth Technical Guide to the Bioorthogonal Reactivity of 5-Azido Uridine

Introduction

In the landscape of modern chemical biology and drug development, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes, has provided a powerful toolkit for these endeavors.[1][2] Among the pioneering bioorthogonal reporters, the azide has proven to be exceptionally versatile due to its small size, stability, and unique reactivity.[1][3] This guide focuses on a key molecule in this field: 5-Azido Uridine (5-AU), a uridine analog bearing an azide moiety.

5-Azido Uridine is a powerful tool for the metabolic labeling of RNA.[4] Once introduced to cells, it is incorporated into nascent RNA transcripts by cellular RNA polymerases. The azide group then serves as a chemical handle for subsequent bioorthogonal reactions, allowing for the covalent attachment of probes for visualization, purification, and analysis of newly synthesized RNA.[4][5] This guide will provide an in-depth exploration of the core bioorthogonal reactions of 5-Azido Uridine, offering technical insights and field-proven protocols for researchers, scientists, and drug development professionals.

Core Bioorthogonal Chemistries of 5-Azido Uridine

The azide group of 5-Azido Uridine can participate in several bioorthogonal ligation reactions. The most prominent of these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.[3] Each of these reactions possesses distinct advantages and is suited for different experimental contexts.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used "click chemistry" reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[6][][8] This reaction is characterized by its high yield, specificity, and tolerance of a wide range of functional groups.[6][9]

The reaction is catalyzed by copper(I) ions, which can be generated in situ from a copper(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate.[8] The use of a copper(I)-stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA), can prevent DNA damage and improve reaction efficiency.[6]

Mechanism of CuAAC

The mechanism of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product.[10]

Caption: Simplified workflow of the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in bioorthogonal chemistry was the development of SPAAC, a copper-free click chemistry variant.[11][] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[11][13] The high ring strain of the cyclooctyne provides the driving force for the reaction, obviating the need for a cytotoxic copper catalyst.[11][] This makes SPAAC particularly well-suited for live-cell imaging and in vivo applications.[5][]

Mechanism of SPAAC

SPAAC is a [3+2] cycloaddition reaction where the strained alkyne reacts with the azide to form a stable triazole.[11]

Caption: The direct reaction pathway of SPAAC.

Staudinger Ligation

The Staudinger ligation is another powerful bioorthogonal reaction that forms a stable amide bond between an azide and a triarylphosphine.[14][15] The reaction proceeds through an aza-ylide intermediate, which is then trapped to form the final product.[15] A "traceless" variant of the Staudinger ligation has been developed where the phosphine oxide byproduct is not incorporated into the final labeled molecule.[14][16] While generally having slower kinetics compared to click chemistry reactions, the Staudinger ligation is valuable for its ability to form a native amide bond.[3][15]

Mechanism of Staudinger Ligation

The Staudinger ligation involves the reaction of an azide with a phosphine to form an aza-ylide intermediate, which then rearranges to form an amide bond.[15]

Caption: Key steps in the Staudinger Ligation.

Comparison of Bioorthogonal Reactions for 5-Azido Uridine

| Reaction | Catalyst | Key Features | Ideal Applications |

| CuAAC | Copper(I) | High reaction rates, high yields, forms a stable triazole linkage.[6][9] | In vitro labeling, fixed-cell imaging, applications where copper toxicity is not a concern.[17][18] |

| SPAAC | None | Copper-free, biocompatible, suitable for live-cell and in vivo studies.[11][] | Live-cell imaging, in vivo studies, applications requiring minimal perturbation to biological systems.[5][19] |

| Staudinger Ligation | None | Forms a native amide bond, "traceless" variants available.[14][15] | Site-specific protein modification, applications where a native-like linkage is desired.[15][20] |

Experimental Protocols

Metabolic Labeling of RNA with 5-Azido Uridine

This protocol describes the general procedure for metabolically labeling nascent RNA in cultured cells with 5-Azido Uridine.

Materials:

-

5-Azido Uridine (5-AU)

-

Cell culture medium appropriate for the cell line

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

Procedure:

-

Cell Seeding: Seed cells on a suitable culture vessel (e.g., coverslips in a multi-well plate) and allow them to adhere and grow to the desired confluency.

-

Labeling: Prepare a stock solution of 5-AU in a suitable solvent (e.g., DMSO or water). Dilute the 5-AU stock solution into pre-warmed cell culture medium to the desired final concentration (typically in the range of 50-200 µM).

-

Remove the existing culture medium from the cells and replace it with the 5-AU-containing medium.

-

Incubate the cells for the desired labeling period (e.g., 1-24 hours) under normal cell culture conditions (37°C, 5% CO₂). The optimal labeling time will depend on the specific cell type and experimental goals.

-

Fixation and Permeabilization:

-

After the labeling period, remove the labeling medium and wash the cells twice with PBS.

-

Fix the cells by incubating them with the fixative solution for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells by incubating them with the permeabilization solution for 10-15 minutes at room temperature.[21]

-

Wash the cells three times with PBS.

-

Visualization of Labeled RNA via SPAAC

This protocol details the detection of 5-AU-labeled RNA in fixed and permeabilized cells using a strained alkyne-fluorophore conjugate.

Materials:

-

5-AU labeled, fixed, and permeabilized cells on coverslips

-

Strained alkyne-fluorophore conjugate (e.g., DBCO-fluorophore)

-

PBS

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

DAPI or other nuclear counterstain

-

Mounting medium

Procedure:

-

SPAAC Reaction: Prepare a solution of the strained alkyne-fluorophore in PBS at the desired concentration (typically 5-20 µM).[21]

-

Add the alkyne-fluorophore solution to the fixed and permeabilized cells and incubate for 1-2 hours at room temperature, protected from light.[21]

-

Washing: Remove the reaction solution and wash the cells three times with wash buffer.

-

Counterstaining: Incubate the cells with a DAPI solution for 5-10 minutes to stain the nuclei.

-

Wash the cells twice with PBS.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the fluorescently labeled RNA using a fluorescence microscope.

Experimental Workflow for RNA Labeling and Visualization

Caption: A step-by-step overview of the experimental process.

Applications in Research and Drug Development

The ability to label and visualize nascent RNA using 5-Azido Uridine has a wide range of applications in both basic research and drug development.

-

Studying RNA Dynamics: Metabolic labeling with 5-AU allows for the investigation of RNA synthesis, transport, and degradation with high temporal and spatial resolution.[22]

-

High-Throughput Screening: The robust and specific nature of the bioorthogonal reactions makes this system amenable to high-throughput screening assays for compounds that modulate RNA metabolism.

-

Viral Research: 5-AU can be used to study the replication and transcription of viral RNA within host cells.

-

Drug Delivery: The azide handle can be used to attach therapeutic payloads to RNA molecules for targeted drug delivery.[]

Conclusion

5-Azido Uridine has emerged as a cornerstone of bioorthogonal chemistry for the study of RNA biology. Its ability to be metabolically incorporated into nascent RNA and subsequently undergo highly specific and efficient ligation reactions provides an unparalleled platform for the visualization and analysis of RNA in its native context. The choice between CuAAC, SPAAC, and the Staudinger ligation allows researchers to tailor their experimental approach to the specific demands of their system, from in vitro assays to live-animal imaging. As our understanding of the intricate roles of RNA in cellular function and disease continues to expand, the utility of 5-Azido Uridine and its bioorthogonal reactivity is certain to grow in importance for both fundamental research and the development of novel therapeutics.

References

-

Evans, R. K., & Haley, B. E. (1987). Synthesis and properties of 5-azido-UDP-glucose. Development of photoaffinity probes for nucleotide diphosphate sugar binding sites. Biochemistry, 26(1), 269–276. [Link]

-

Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences of the United States of America, 105(41), 15779–15784. [Link]

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie (International ed. in English), 41(14), 2596–2599. [Link]

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047. [Link]

-

Saxon, E., & Bertozzi, C. R. (2000). Cell surface engineering by a modified Staudinger reaction. Science, 287(5460), 2007–2010. [Link]

-

Neef, A. B., & Luedtke, N. W. (2011). Site-specific terminal and internal labeling of RNA by poly(A) polymerase tailing and copper-catalyzed or copper-free strain-promoted click chemistry. Nucleic acids research, 40(3), 1134–1145. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie (International ed. in English), 48(38), 6974–6998. [Link]

-

Debets, M. F., van Berkel, S. S., Schoffelen, S., Rutjes, F. P., van Hest, J. C., & van Delft, F. L. (2010). Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free (3+2) cycloaddition. Chemical communications (Cambridge, England), 46(1), 97–99. [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie (International ed. in English), 48(52), 9879–9883. [Link]

-

Jena Bioscience. (n.d.). 5-Azido-C3-UTP, CLICK-functionalized Nucleotides for RNA Labeling. Retrieved January 14, 2026, from [Link]

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature chemical biology, 1(1), 13–21. [Link]

-

Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. R., Lo, A., Codelli, J. A., & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences of the United States of America, 104(43), 16793–16797. [Link]

-

Vilk, G., & Kalesse, M. (2016). Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state. Biological chemistry, 397(6), 417–432. [Link]

-

Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry in living systems. Chemical Society reviews, 39(4), 1272–1279. [Link]

-

Grammel, M., & Hang, H. C. (2013). Chemical reporters for metabolic labeling of proteins. Current opinion in chemical biology, 17(1), 16–23. [Link]

-

Fokin, V. V., & Sharpless, K. B. (2002). The Click Chemistry: A Powerful and Versatile Tool for Chemical Biology. In Click Chemistry for Biotechnology and Materials Science (pp. 1-22). John Wiley & Sons, Ltd. [Link]

-

Lin, F. L., Hoyt, H. M., van Halbeek, H., Bergman, R. G., & Bertozzi, C. R. (2005). Mechanistic investigation of the Staudinger ligation. Journal of the American Chemical Society, 127(8), 2686–2695. [Link]

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society reviews, 39(4), 1302–1315. [Link]

-

Kitoun, C., Fonvielle, M., Arthur, M., Etheve-Quelquejeu, M., & Iannazzo, L. (2021). Traceless Staudinger Ligation for Bioconjugation of RNA. Current protocols, 1(2), e42. [Link]

-

Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Retrieved January 14, 2026, from [Link]

-

van der Vlist, J., van der Marel, G. A., & van Delft, F. L. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Accounts of chemical research, 44(8), 651–663. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2011). From mechanism to mouse: a tale of two bioorthogonal reactions. Accounts of chemical research, 44(8), 666–676. [Link]

-

Weisbrod, S. H., Baccaro, A., & Marx, A. (2011). Site-specific DNA labeling by Staudinger ligation. Methods in molecular biology (Clifton, N.J.), 751, 195–207. [Link]

-

Zayas, J., El-Sagheer, A. H., & Brown, T. (2015). Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging. Bioconjugate chemistry, 26(8), 1591–1603. [Link]

-

Amblard, F., Cho, J. H., & Schinazi, R. F. (2009). Cu(I)-catalyzed Huisgen [3+2] cycloaddition in nucleoside, nucleotide, and oligonucleotide chemistry. Chemical reviews, 109(9), 4207–4220. [Link]

-

Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-catalyzed alkyne-azide "click" cycloadditions from a mechanistic and synthetic perspective. European journal of organic chemistry, 2006(1), 51–68. [Link]

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565–598. [Link]

-

Hacisuleyman, E., & Rinn, J. L. (2016). Metabolic Incorporation of Azide Functionality into Cellular RNA. ACS chemical biology, 11(11), 3040–3044. [Link]

-

Lim, R. K., & Lin, Q. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. APL bioengineering, 5(2), 021501. [Link]

-

Bernardin, F., & Marx, A. (2007). Site-specific DNA labeling by Staudinger ligation. Angewandte Chemie (International ed. in English), 46(27), 5176–5178. [Link]

-

Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences of the United States of America, 105(7), 2415–2420. [Link]

-

Gierlich, J., Burley, G. A., Gramlich, P. M., Hammond, D. M., & Carell, T. (2007). Click chemistry as a reliable method for the high-density postsynthetic functionalization of DNA. Organic letters, 9(19), 3667–3670. [Link]

-

Pogula, P. K., & Perumalla, D. (2020). Synthesis of Novel Uridine Derivatives via CuAAC Click Reaction as Potential Antibacterial Agents. ChemistrySelect, 5(31), 9579-9583. [Link]

-

Liu, J., & Chen, P. R. (2020). Metabolic RNA labeling for probing RNA dynamics in bacteria. Methods (San Diego, Calif.), 180, 2–9. [Link]

-

Buck, S. B., & J. A. Prescher. (2012). Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections. JoVE (Journal of Visualized Experiments), (66), e4115. [Link]

-

El-Sagheer, A. H., & Brown, T. (2010). Click chemistry with DNA. Chemical Society reviews, 39(4), 1388–1405. [Link]

-

Jao, C. Y., & Salic, A. (2008). A chemical method for fast and sensitive detection of RNA synthesis in vivo. Proceedings of the National Academy of Sciences of the United States of America, 105(41), 15779–15784. [Link]

-

Drake, R. R., Evans, R. K., Wolf, M. J., & Haley, B. E. (1989). Synthesis and properties of 5-azido-UDP-glucose. Development of photoaffinity probes for nucleotide diphosphate sugar binding sites. The Journal of biological chemistry, 264(20), 11928–11933. [Link]

-

Sommadossi, J. P., & Carlisle, R. (1987). Uridine reverses the toxicity of 3'-azido-3'-deoxythymidine in normal human granulocyte-macrophage progenitor cells in vitro without impairment of antiretroviral activity. Antimicrobial agents and chemotherapy, 31(3), 452–454. [Link]

-

Pendle, A., & Shaw, P. (2018). Visualization of the Nucleolus Using Ethynyl Uridine. Methods in molecular biology (Clifton, N.J.), 1691, 141–148. [Link]

-

Wang, J., & Chu, C. K. (2011). Synthesis of 2'-Deoxy-2'-β-Fluoro-4'-Azido-5-Fluorouridine as a Potential Anti-HIV Agent. Molecules (Basel, Switzerland), 16(5), 3923–3931. [Link]

-

Radominska, A., Drake, R. R., & Lester, R. (1992). Application of 5-azido-UDP-glucose and 5-azido-UDP-glucuronic acid photoaffinity probes for the determination of the active site orientation of microsomal UDP-glucosyltransferases and UDP-glucuronosyltransferases. The Journal of biological chemistry, 267(16), 11360–11365. [Link]

-

Rahman, M. M., Islam, M. R., & Hossain, M. K. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. Molecules (Basel, Switzerland), 28(12), 4697. [Link]

-

Jena Bioscience. (n.d.). 5-Azido-C3-UTP. Retrieved January 14, 2026, from [Link]

Sources

- 1. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glenresearch.com [glenresearch.com]

- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 9. bioclone.net [bioclone.net]

- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 14. Traceless Staudinger Ligation for Bioconjugation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bio-Orthogonal Conjugation, the Staudinger Reaction, and the 2022 Nobel Prize in Chemistry [biosyn.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Site-specific DNA labeling by Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to In Vivo vs. In Vitro Incorporation of 5-Azido Uridine

Abstract

The study of RNA dynamics, including synthesis, transport, and turnover, is fundamental to understanding gene expression and cellular function. The introduction of bioorthogonal chemical reporters, such as 5-Azido Uridine (5-AU), has revolutionized our ability to metabolically label and subsequently visualize or isolate nascent RNA. This guide provides a comprehensive technical overview of the incorporation of 5-AU into RNA, drawing a critical distinction between in vivo and in vitro methodologies. We will delve into the core mechanisms, provide field-tested protocols, and discuss the critical considerations that researchers, scientists, and drug development professionals must weigh when selecting the appropriate labeling strategy for their experimental goals.

Introduction: The Power of Bioorthogonal RNA Labeling

Historically, the study of newly synthesized RNA relied on methods like radioactive nucleoside labeling, which, while effective, posed significant safety and disposal challenges and offered limited spatial resolution.[1][2] The advent of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, has provided a safer and more versatile alternative.[3][4] This approach involves a two-step process: first, the metabolic incorporation of a nucleoside analog containing a bioorthogonal functional group (an azide or an alkyne) into nascent RNA.[3][5] Second, the detection of this labeled RNA through a highly specific and efficient reaction with a complementary probe, often a fluorophore or biotin.[3][5]

5-Azido Uridine (5-AU) and its triphosphate form, 5-Azido-UTP, are key players in this field. The azide group serves as a chemical handle, allowing for the covalent attachment of various reporter molecules. This guide will explore the two primary contexts in which 5-AU is utilized: within a living organism (in vivo) and in a controlled, artificial environment (in vitro).

The Core Mechanism: From Uridine Analog to Labeled RNA

The incorporation of 5-AU into RNA leverages the cell's natural nucleotide salvage pathway. When 5-AU is introduced to cells, it is taken up and phosphorylated by cellular kinases to form 5-Azido-UTP. This modified nucleotide is then recognized by RNA polymerases as an analog of UTP and is incorporated into newly transcribed RNA molecules.[6]

It is important to note that the efficiency of this initial phosphorylation can be a rate-limiting step.[7] Studies have shown that while some azide-modified adenosine analogs are readily incorporated, certain uridine analogs, like 5-methylazidouridine, are not, potentially due to poor recognition by uridine/cytidine kinases.[7][8]

In vitro transcription , on the other hand, bypasses the cellular uptake and phosphorylation steps by directly supplying 5-Azido-UTP to a reaction mixture containing an RNA polymerase (commonly T7, T3, or SP6), a DNA template, and the other necessary ribonucleotides.[9][10][11]

Comparative Analysis: In Vivo vs. In Vitro Approaches

The choice between in vivo and in vitro labeling with 5-AU is dictated by the specific research question. Each approach offers distinct advantages and disadvantages.

| Feature | In Vivo Incorporation | In Vitro Incorporation |

| Biological Context | Cellular processes in a living system | Isolated, controlled biochemical reaction |

| Starting Material | Living cells, tissues, or whole organisms | Purified DNA template, RNA polymerase, NTPs |

| Form of 5-AU | 5-Azido Uridine (nucleoside) | 5-Azido-UTP (nucleotide triphosphate) |

| Key Advantage | Reflects true physiological processes | High degree of control and purity of labeled RNA |

| Key Disadvantage | Potential for toxicity and off-target effects | Lacks the complexity of the cellular environment |

| Typical Applications | Studying RNA synthesis and turnover in response to stimuli, cell-type specific labeling | Generating specific labeled RNA probes for hybridization, structural studies, or protein-RNA interaction assays |

In Vivo Incorporation of 5-Azido Uridine: A Closer Look

In vivo labeling provides a dynamic snapshot of the transcriptome within a living system, be it cultured cells or a whole organism.[12][13]

Causality in Experimental Design:

The concentration of 5-AU and the duration of the labeling pulse are critical parameters. A short pulse will label only the most recently transcribed RNA, ideal for studying immediate transcriptional responses. A longer pulse, followed by a "chase" with unlabeled uridine, can be used to measure RNA turnover and stability.[6] The choice of these parameters is a deliberate experimental decision to isolate and observe specific aspects of RNA metabolism.

Protocol Validation and Controls:

A robust in vivo labeling experiment must include controls to validate the specificity of the labeling. A negative control, where cells are not treated with 5-AU but are still subjected to the click chemistry reaction, is essential to assess background fluorescence. Additionally, a positive control for transcription, such as a known highly expressed gene, can confirm the success of the labeling procedure. To ensure that the observed effects are not due to cytotoxicity, it is crucial to perform a viability assay (e.g., MTT assay) at the chosen 5-AU concentration.[7]

Experimental Workflow: In Vivo RNA Labeling

Caption: Workflow for in vivo metabolic labeling of RNA with 5-Azido Uridine.

Detailed Protocol: 5-AU Labeling in Cultured Mammalian Cells

-

Cell Preparation : Plate mammalian cells on an appropriate culture vessel (e.g., glass coverslips for imaging, multi-well plates for flow cytometry or RNA isolation) and culture until they reach the desired confluency (typically 70-80%).[14][15]

-

Labeling Medium Preparation : Prepare a stock solution of 5-Azido Uridine in DMSO. Dilute the stock solution in pre-warmed complete culture medium to the final desired concentration (a typical starting point is 1 mM, but this should be optimized for your cell line).[7]

-

Metabolic Labeling : Remove the existing medium from the cells and replace it with the 5-AU-containing medium. Incubate the cells for the desired pulse duration (e.g., 1-24 hours) under standard culture conditions.[7]

-

Cell Harvesting and Processing :

-

For Imaging : Wash the cells twice with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

For RNA Isolation : Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Proceed with total RNA extraction according to the manufacturer's protocol.[13][16]

-

-

Click Chemistry Reaction :

-

For Imaging : Prepare a click reaction cocktail containing an alkyne-fluorophore, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a suitable buffer. Incubate the fixed and permeabilized cells with the cocktail for 30 minutes at room temperature, protected from light.

-

For Purified RNA : Perform the click reaction in solution with alkyne-biotin to tag the 5-AU-labeled RNA for subsequent streptavidin-based enrichment.

-

-

Washing and Analysis :

-

For Imaging : Wash the cells extensively with PBS to remove unreacted click reagents. Counterstain with a nuclear stain (e.g., DAPI) if desired, and mount for microscopy.

-